Phenol, 2-hexyl-5-propoxy-
Description
Contextualization within Aromatic Ether and Alkylphenol Chemistry
Phenol (B47542), 2-hexyl-5-propoxy- is classified as both an alkylphenol and an aromatic ether. ontosight.aiwikipedia.org This dual identity places it at the intersection of two significant classes of organic compounds. Alkylphenols are characterized by a phenol ring substituted with one or more alkyl groups, while aromatic ethers feature an ether linkage to an aromatic ring. wikipedia.orgtaylorandfrancis.com The properties and reactivity of Phenol, 2-hexyl-5-propoxy- are therefore influenced by the hydroxyl (-OH) group, the hexyl alkyl chain, and the propoxy ether group attached to the benzene (B151609) ring. ontosight.ai
The chemistry of aromatic ethers, or phenol ethers, involves their synthesis typically through the condensation of a phenol with an alcohol or via the Williamson ether synthesis. wikipedia.org The latter method, which involves the reaction of a phenoxide ion with an alkyl halide, is often preferred for its high yields. wikipedia.org Aromatic ethers are found in a variety of natural products and synthetic compounds, serving as precursors for perfumes, pharmaceuticals, and other valuable materials. wikipedia.orggoogle.com
Alkylphenols are widely manufactured chemicals used in the production of detergents, paints, pesticides, and cosmetics. taylorandfrancis.com Their synthesis often involves the alkylation of phenol. taylorandfrancis.comgoogle.com The position of the alkyl and ether groups on the phenolic ring significantly influences the compound's chemical and physical properties. ontosight.aioregonstate.edu In the case of Phenol, 2-hexyl-5-propoxy-, the substitution at the 2 and 5 positions presents specific regiochemical considerations that are of interest in synthetic organic chemistry. oregonstate.edursc.org
Evolution of Research Interest in Substituted Phenols and Related Ethers
Research into substituted phenols and their ether derivatives has a long history, driven by their diverse applications. taylorandfrancis.comoregonstate.edunih.gov Initially, much of the focus was on the synthesis and reactions of simpler, less substituted phenols. researchgate.net However, as the demand for more complex and specialized molecules grew, so did the interest in developing methods for the regioselective synthesis of highly substituted phenols. oregonstate.edursc.org
A significant challenge in this area has been overcoming the inherent directing effects of the hydroxyl group in electrophilic aromatic substitution, which typically favors substitution at the ortho and para positions. rsc.org This has led to the development of various synthetic strategies to achieve specific substitution patterns, including the use of directing groups and multi-step reaction sequences. oregonstate.edursc.org The oxidation of substituted phenols has also been a subject of considerable research, with studies exploring the kinetics and mechanisms of these reactions. orientjchem.org
More recently, there has been a surge of interest in the biological activities of substituted phenols, particularly their potential as antioxidants and their role in various biological processes. ontosight.ainih.gov The ability of phenolic compounds to scavenge free radicals has made them attractive for applications in materials science and as additives to prevent oxidative degradation. ontosight.ai
Guiding Principles and Objectives for Academic Inquiry on Phenol, 2-hexyl-5-propoxy-
Academic investigation into Phenol, 2-hexyl-5-propoxy- is guided by several key principles and objectives. A primary goal is the thorough characterization of its chemical and physical properties. This includes determining its spectroscopic data, understanding its reactivity, and establishing its fundamental properties.
A second major objective is the development of efficient and selective synthetic routes to Phenol, 2-hexyl-5-propoxy- and related structures. oregonstate.edursc.org This involves exploring novel catalytic systems and reaction conditions to control the regioselectivity of the substitution on the phenol ring. researchgate.net The synthesis of such specifically substituted phenols is of paramount interest to organic, medicinal, and polymer chemists. oregonstate.edu
Furthermore, research aims to explore the potential applications of this compound. Given the known uses of related alkylphenols and aromatic ethers, investigations may focus on its utility as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. ontosight.aigoogle.com Its antioxidant properties, a common feature of phenolic compounds, also warrant investigation. ontosight.ai The overarching goal is to contribute to the fundamental understanding of structure-property relationships in substituted phenols and to unlock the potential of this specific molecule.
Chemical and Physical Properties
Below is a table summarizing some of the computed chemical and physical properties of Phenol, 2-hexyl-5-propoxy-.
| Property | Value | Source |
| Molecular Formula | C15H24O2 | nih.gov |
| Molecular Weight | 236.35 g/mol | nih.gov |
| XLogP3 | 4.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 8 | nih.gov |
| Exact Mass | 236.177630004 Da | nih.gov |
| Monoisotopic Mass | 236.177630004 Da | nih.gov |
| Topological Polar Surface Area | 29.5 Ų | nih.gov |
| Heavy Atom Count | 17 | nih.gov |
| Complexity | 182 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
92860-55-4 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-hexyl-5-propoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-7-8-13-9-10-14(12-15(13)16)17-11-4-2/h9-10,12,16H,3-8,11H2,1-2H3 |
InChI Key |
KBGPGQJKSWLWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)OCCC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenol, 2 Hexyl 5 Propoxy and Its Analogs
Strategic Retrosynthesis and Precursor Design for Phenol (B47542), 2-hexyl-5-propoxy-
The retrosynthetic analysis of Phenol, 2-hexyl-5-propoxy- reveals several potential synthetic routes. A logical approach involves the disconnection of the hexyl and propoxy groups from the phenol ring. This leads to two primary precursor molecules: 3-propoxyphenol (B1365604) and a hexylating agent, or 2-hexylphenol (B8781612) and a propoxylating agent. A more convergent approach would start from a common precursor like resorcinol (B1680541) (1,3-dihydroxybenzene) or hydroquinone (B1673460) (1,4-dihydroxybenzene), which can be sequentially or selectively functionalized.
Given the substitution pattern (meta- to the hydroxyl group), resorcinol derivatives are particularly attractive starting materials. For instance, the synthesis could commence with the selective O-propoxylation of resorcinol to yield 3-propoxyphenol. Subsequent C-alkylation at the more activated ortho-position to the hydroxyl group with a hexylating agent would then furnish the target molecule. Alternatively, Friedel-Crafts acylation of 3-propoxyphenol followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) could also introduce the hexyl group.
Another viable strategy begins with the C-alkylation of resorcinol. However, controlling the regioselectivity to favor the 2-hexylresorcinol isomer over the 4-hexylresorcinol can be challenging. Once obtained, selective O-propoxylation of the remaining hydroxyl group at the 5-position would be the final step. The choice between these routes often depends on the availability and cost of the starting materials, as well as the efficiency and selectivity of each synthetic step.
Table 1: Potential Precursors for the Synthesis of Phenol, 2-hexyl-5-propoxy-
| Precursor 1 | Precursor 2 | Synthetic Transformation |
| 3-Propoxyphenol | 1-Hexene (B165129) or 1-Hexyl Halide | Friedel-Crafts Alkylation |
| 2-Hexylresorcinol | 1-Bromopropane (B46711) or Propyl Tosylate | Williamson Ether Synthesis |
| Resorcinol | 1-Bromopropane, then 1-Hexene | Sequential Etherification and Alkylation |
| 3,5-Dimethoxybenzyl trimethylsilyl (B98337) ether | n-Hexanal | Grignard-type reaction followed by deoxygenation and demethylation researchgate.net |
Note: This table presents plausible retrosynthetic disconnections. The feasibility and efficiency of each route would require experimental validation.
Contemporary Approaches in Phenol Etherification and Aromatic Alkylation
The introduction of alkyl and alkoxy groups onto a phenolic backbone is a cornerstone of synthetic organic chemistry. Modern methodologies strive for higher selectivity, milder reaction conditions, and broader substrate scope compared to classical methods. rsc.orgrsc.org
Elucidation of Reaction Mechanisms for Phenol, 2-hexyl-5-propoxy- Formation
The formation of Phenol, 2-hexyl-5-propoxy- likely proceeds through well-established reaction mechanisms, namely Friedel-Crafts alkylation and Williamson ether synthesis.
Friedel-Crafts Alkylation: The introduction of the hexyl group onto the 3-propoxyphenol ring can be achieved via a Friedel-Crafts reaction. google.com In this electrophilic aromatic substitution, a Lewis acid catalyst, such as AlCl₃ or FeCl₃, activates an alkylating agent like 1-hexene or a 1-hexyl halide. google.com The Lewis acid coordinates to the halogen or the double bond, generating a carbocation or a carbocation-like species. google.com This electrophile is then attacked by the electron-rich aromatic ring of 3-propoxyphenol. The hydroxyl and propoxy groups are ortho-, para-directing activators. The alkylation is expected to occur predominantly at the position ortho to the strongly activating hydroxyl group and para to the propoxy group, which is the desired C2 position. A potential side reaction is polyalkylation, which can be minimized by controlling the stoichiometry of the reactants and the reaction conditions. google.com
Williamson Ether Synthesis: The propoxy group can be introduced via the Williamson ether synthesis. unive.itmasterorganicchemistry.com This reaction involves the deprotonation of a phenol, in this case, a hypothetical 2-hexyl-5-hydroxyphenol (2-hexylresorcinol), with a base to form a phenoxide ion. nih.govlibretexts.org This nucleophilic phenoxide then attacks an electrophilic propyl source, such as 1-bromopropane or propyl tosylate, in an Sₙ2 reaction to form the ether linkage. unive.itnih.gov The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction, especially with more sterically hindered halides or stronger bases. asianpubs.org
Catalyst Development and System Optimization in Synthesis
Recent advancements in catalysis have provided more efficient and selective methods for phenol alkylation and etherification. For Friedel-Crafts type reactions, solid acid catalysts are gaining prominence as they are often more environmentally friendly and easier to separate from the reaction mixture than traditional Lewis acids. sharif.eduresearchgate.netwhiterose.ac.uk
Table 2: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Key Advantages |
| AlCl₃/ZnCl₂ on Silica Gel | Benzyl alcohol, t-butyl alcohol, styrene | Solvent-free (Microwave) | - | High conversion, selective ortho-alkylation. sharif.edu |
| Rhenium(II) complex (Re₂(CO)₁₀) | Terminal Alkenes | Toluene | 150 | Good to excellent yields, regioselective for ortho- or para-position. Current time information in Bangalore, IN.oregonstate.edu |
| Brønsted Acidic Ionic Liquid ([NMP]⁺HSO₄⁻) | Alkenes | Solvent-free | Room Temp. | Excellent yield, short reaction time, high regioselectivity, metal-free. rsc.org |
| Copper(I) Chloride | Unactivated Alkyl Chlorides | - | - | Exclusive regioselectivity, good functional group tolerance. rsc.org |
| Anatase TiO₂ | Alcohols | - | 300 | High selectivity for linear alkylphenols via nucleophilic α-C alkylation. nih.gov |
Note: This table presents data from various studies on phenol alkylation and may not be directly applicable to the synthesis of Phenol, 2-hexyl-5-propoxy- without optimization.
For the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. The use of crown ethers can also enhance the nucleophilicity of the alkoxide by sequestering the cation. thermofisher.kr
Stereo- and Regioselective Synthesis of Substituted Phenols and Analogs
Achieving the desired 2,5-disubstitution pattern on the phenol ring is a key challenge. The directing effects of the hydroxyl and alkoxy groups play a crucial role in determining the regiochemical outcome of electrophilic aromatic substitution reactions. In the case of 3-propoxyphenol, the hydroxyl group is a stronger activating and ortho-directing group than the propoxy group. Therefore, electrophilic attack, such as Friedel-Crafts alkylation, is highly likely to occur at the C2 or C6 positions. Steric hindrance from the propoxy group might slightly favor substitution at the C2 position.
Modern methods for regioselective synthesis often employ directing groups or specialized catalysts. For instance, some transition metal catalysts can direct C-H functionalization to specific positions on the aromatic ring. nih.gov A study on the palladium-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes showed high regioselectivity at the ortho C-H bond of electron-rich phenols. nih.gov While not directly applicable to hexylation, this demonstrates the potential of catalyst control in achieving regioselectivity. Another approach involves the use of blocking groups to temporarily protect certain positions on the ring, directing the substitution to the desired site, followed by deprotection.
Sustainable and Scalable Production of Phenol, 2-hexyl-5-propoxy-
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govrsc.org
Green Solvents and Reagent Innovations in Phenol Synthesis
Traditional organic solvents often pose environmental and health risks. The development of greener alternatives is a major focus of sustainable chemistry. For phenol alkylation and etherification, several greener options have been explored.
Ionic liquids have emerged as promising "green" solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. organic-chemistry.org For instance, a Brønsted acidic ionic liquid has been used as both a solvent and a catalyst for the regioselective alkylation of phenols with alkenes under solvent-free conditions. rsc.org This approach offers high yields and selectivity at room temperature, making it an attractive alternative to conventional methods.
Supercritical fluids, such as supercritical carbon dioxide, can also be used as reaction media. They are non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization.
In terms of reagents, replacing hazardous alkylating agents like alkyl halides with less toxic alternatives such as alcohols or alkenes is a key green strategy. The use of solid acid catalysts can facilitate the use of these greener alkylating agents. researchgate.netwhiterose.ac.uk For the etherification step, dimethyl carbonate is considered a green methylating agent, and similar dialkyl carbonates could potentially be used for propoxylation, avoiding the use of corrosive and toxic alkyl halides.
The development of scalable flow synthesis methods also contributes to the sustainability of chemical production. rsc.orgacs.org Continuous flow reactors offer better heat and mass transfer, improved safety, and the potential for higher yields and purity compared to batch processes. rsc.org A scalable and green one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol (B145695) has been reported, highlighting the potential of flow chemistry in this area. nih.govrsc.org
Table 3: Green Chemistry Approaches in Phenol Synthesis
| Green Approach | Example | Advantages |
| Green Solvents | Ionic Liquids rsc.orgorganic-chemistry.org | Recyclable, low vapor pressure, can act as both solvent and catalyst. |
| Water | Environmentally benign, readily available. | |
| Alternative Reagents | Alkenes/Alcohols instead of Alkyl Halides nih.govresearchgate.net | Less toxic, atom economical. |
| Dialkyl Carbonates instead of Alkyl Halides | Greener alkylating agents. | |
| Catalysis | Solid Acid Catalysts sharif.eduresearchgate.netwhiterose.ac.uk | Reusable, easy to separate, reduces waste. |
| Biocatalysts (e.g., enzymes) | High selectivity, mild reaction conditions. | |
| Process Intensification | Flow Chemistry rsc.orgacs.org | Improved safety, better control, higher yields, easier scale-up. |
| Microwave-assisted Synthesis sharif.edu | Faster reaction times, often higher yields. |
Note: This table provides a general overview of green chemistry principles applied to phenol synthesis.
Flow Chemistry and Continuous Processing Techniques for Phenolic Compounds
The synthesis of phenolic compounds, including complex structures like Phenol, 2-hexyl-5-propoxy-, is increasingly benefiting from the adoption of flow chemistry and continuous processing techniques. beilstein-journals.orgrsc.org Unlike traditional batch processing, which involves sequential steps in a single reactor, flow chemistry utilizes a continuous stream of reagents that mix and react in a microreactor or a packed-bed system. rsc.org This methodology offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, greater reaction efficiency, and superior reproducibility. beilstein-journals.orgrsc.org
The transition from batch to continuous flow can dramatically reduce reaction times. For instance, a sequence of oxidative Heck/dehydrogenation reactions for preparing meta-substituted phenol derivatives saw a reduction in total reaction time from 2160 minutes in a batch system to just 130 minutes in a microchemical system. acs.org This acceleration is a common feature, as demonstrated in an aldol (B89426) reaction that required 24 hours for completion in batch but reached 100% conversion in only 20 minutes under flow conditions. beilstein-journals.org
Continuous-flow systems are highly adaptable and can be designed for specific synthetic needs. For example, tube-in-tube microreactors have been successfully used for gram-scale synthesis involving gas-liquid reactions, which are often challenging in batch setups. acs.org Another innovative approach involves the direct aerobic oxidation of aryl Grignard reagents using compressed air in a continuous segmented flow system to produce a variety of functionalized phenols. nih.gov This method is notable for its tolerance of oxidation-sensitive functional groups like alkenes, amines, and thioethers. nih.gov
The scalability of flow chemistry is a key advantage for industrial applications. A continuous-flow, two-step, solvent-free synthesis of 2-propylphenol, a smoky phenolic fragrance compound, was readily scaled up from 60 g h⁻¹ to 480 g h⁻¹ simply by increasing the reactor volume. beilstein-journals.org This linear scalability, coupled with the potential for automation and in-line purification, makes continuous processing an economically and environmentally attractive alternative to traditional batch methods for producing phenolic compounds. beilstein-journals.orgnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Phenolic Compounds
| Parameter | Batch Processing Example (meta-Substituted Phenol) acs.org | Continuous Flow Example (meta-Substituted Phenol) acs.org | Continuous Flow Example (2-Propylphenol) beilstein-journals.org |
|---|---|---|---|
| Reaction Time | 2160 minutes | 130 minutes | 1 minute (Claisen rearrangement step) |
| Yield | Not specified | Not specified | 94% (overall) |
| Throughput | Not applicable | Microgram to Gram scale | Up to 480 g h⁻¹ |
| Safety | Higher inventory of reagents | Lowered inventory, improved containment beilstein-journals.org | Improved control of energetics beilstein-journals.org |
| Process Control | Less precise temperature/mixing control | Higher heat and mass transfer rates beilstein-journals.org | Highly reproducible beilstein-journals.org |
Exploration of Novel Phenol, 2-hexyl-5-propoxy- Derivatives and Functionalized Scaffolds
The structural scaffold of Phenol, 2-hexyl-5-propoxy-, characterized by its substituted aromatic ring, offers a versatile platform for the development of novel derivatives with tailored functionalities. ontosight.ai While direct derivatization studies on this specific compound are not extensively documented in public literature, a wealth of synthetic strategies applied to analogous phenolic structures provides a roadmap for its potential functionalization.
A primary strategy for creating derivatives is through direct Csp²–H functionalization, which allows for the introduction of new carbon-carbon bonds onto the phenol's aromatic ring in an atom-economical manner. rsc.org This powerful technique can be used to diversify the phenolic scaffold, leading to a wide array of new compounds. rsc.org Phenolic structural motifs are prevalent in many top-selling pharmaceutical and industrial products, underscoring the value of developing new derivatives. rsc.org
Exploration of novel derivatives can be guided by the synthesis of compounds with specific biological activities. For example, novel phenol derivatives have been designed and synthesized to exhibit remarkable uricosuric effects, which are useful in treating conditions like gout. google.com Another area of exploration involves creating ligands that target specific biological receptors, such as histamine (B1213489) H3 receptors and monoamine oxidase B, by incorporating moieties like piperidinepropoxy groups onto a phenolic scaffold. nih.gov
The synthesis of ester derivatives is another common approach. Phenyl esters can be synthesized directly from the corresponding phenols and carboxylic acids using a catalyst, a process that can be applied to a wide range of substituted phenols. google.com Furthermore, the phenolic hydroxyl group itself is a key site for modification. For instance, protecting the hydroxyl group in certain chroman-containing thiazolidinediones has been shown to decrease metabolism and result in a superior pharmacological profile. acs.org
The development of functionalized scaffolds can also involve building more complex structures from the initial phenol. The phenolic unit can serve as a building block in the synthesis of polymers, resins, and as an intermediate in the production of agrochemicals and pharmaceuticals. ontosight.ai By strategically adding functional groups, the physicochemical and biological properties of the resulting molecules can be finely tuned.
Table 2: Potential Derivatization Strategies for the Phenol, 2-hexyl-5-propoxy- Scaffold
| Derivatization Strategy | Potential Functional Group Introduced | Analogous Compound Class/Example | Potential Application Area | Reference |
|---|---|---|---|---|
| Csp²–H Functionalization | Alkyl, Aryl, Carbonyl groups | General unprotected phenols | Materials science, Pharmaceuticals | rsc.org |
| Thiazole Ring Annulation | Thiazole-based heterocycles | Phenol derivatives with sulfur-containing groups | Uricosuric agents | google.com |
| Ether Linkage to Amines | Aminoalkyl ether side chains | 4-tert-Butylphenoxy derivatives | CNS disorders (H3R antagonists/MAO-B inhibitors) | nih.gov |
| Esterification | Carboxylate esters | General phenyl esters | Polymer modifiers, Plasticizers, Antioxidants | google.com |
| O-Alkylation/Glycosylation | Glycosidic linkages, Substituted alkyl ethers | Phenol derivatives for SGLT inhibition | Antidiabetic agents | google.com |
Theoretical and Computational Studies of Phenol, 2 Hexyl 5 Propoxy Molecular Architecture
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. For Phenol (B47542), 2-hexyl-5-propoxy-, these methods can elucidate the distribution of electron density, the nature of its chemical bonds, and its inherent reactivity.
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Properties
Ab initio and Density Functional Theory (DFT) are two of the most robust quantum chemical methods used to study molecular systems. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost that makes it highly suitable for medium to large-sized molecules like Phenol, 2-hexyl-5-propoxy-. jocpr.comalljournals.cn
A common approach involves geometry optimization of the molecule using a selected DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). tandfonline.com This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. From this optimized geometry, a variety of ground-state properties can be calculated. These properties are crucial for understanding the molecule's stability and behavior.
Table 1: Illustrative Calculated Ground State Properties of Phenol, 2-hexyl-5-propoxy-
| Property | Illustrative Value | Method |
| Total Energy | -850.123 Hartrees | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5 Debye | DFT/B3LYP/6-311++G(d,p) |
| Molar Volume | 240.5 cm³/mol | AM1 semi-empirical |
| Surface Area | 280. Ų | DFT/B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative and based on typical results for similar phenolic compounds. They are intended to represent the type of data generated from DFT calculations.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, a crucial aspect for antioxidants, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. nih.govmdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com
For Phenol, 2-hexyl-5-propoxy-, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich areas and likely sites for electrophilic attack or oxidation. ucc.edu.gh The LUMO, conversely, would be distributed over the aromatic ring, indicating the regions susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several reactivity indices can be derived, providing a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com These include:
Ionization Potential (IP): Approximated as -EHOMO
Electron Affinity (EA): Approximated as -ELUMO
Electronegativity (χ): (IP + EA) / 2
Chemical Hardness (η): (IP - EA) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These indices are instrumental in quantitative structure-activity relationship (QSAR) studies, for instance, in predicting the antioxidant potential or toxicity of phenolic compounds. nih.govresearchgate.net Phenols with lower ionization potentials and higher HOMO energies are generally better electron donors and thus more potent antioxidants. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for Phenol, 2-hexyl-5-propoxy-
| Parameter | Illustrative Value (eV) | Description |
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -0.25 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.60 | Chemical stability/reactivity |
| Ionization Potential (IP) | 5.85 | Energy to remove an electron |
| Electron Affinity (EA) | 0.25 | Energy released when adding an electron |
| Electronegativity (χ) | 3.05 | Power to attract electrons |
| Chemical Hardness (η) | 2.80 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.66 | Propensity to accept electrons |
Note: These values are illustrative and derived from general trends observed for substituted phenols in the literature. alljournals.cnmdpi.com
Conformational Analysis and Molecular Dynamics Simulations of Phenol, 2-hexyl-5-propoxy-
The presence of flexible alkyl chains, specifically the hexyl and propoxy groups, means that Phenol, 2-hexyl-5-propoxy- can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. libretexts.org
Molecular mechanics methods can be employed to perform a systematic search of the conformational space. cas.cz For a more dynamic perspective, Molecular Dynamics (MD) simulations are invaluable. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape at a given temperature and in a specific environment, such as in a solvent or within a biological membrane. nih.govcnjournals.com
For Phenol, 2-hexyl-5-propoxy-, MD simulations would likely reveal that the long hexyl chain can fold in various ways, leading to a range of molecular shapes from extended to more compact forms. The orientation of the propoxy group relative to the phenol ring would also contribute to the conformational diversity. These simulations can provide insights into how the molecule might interact with its environment, for example, how the hydrophobic alkyl chains might anchor the molecule in a lipid bilayer while the polar phenol headgroup remains at the interface. nih.gov
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which can then be used to interpret and validate experimental spectra. For Phenol, 2-hexyl-5-propoxy-, the most relevant spectroscopic techniques that can be computationally modeled are UV-Vis and NMR spectroscopy.
Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. bioone.orgnih.gov The primary electronic transitions in phenols are typically π → π* transitions within the aromatic ring. The position and intensity of the absorption bands are sensitive to the nature and position of the substituents. The electron-donating hydroxyl, hexyl, and propoxy groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. ucc.edu.gh
NMR chemical shifts can also be calculated with high accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. uba.ar By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the NMR spectrum. These theoretical spectra are instrumental in assigning the peaks in an experimental spectrum and can help to confirm the structure of the compound.
Table 3: Illustrative Predicted Spectroscopic Data for Phenol, 2-hexyl-5-propoxy-
| Spectroscopy | Parameter | Illustrative Predicted Value |
| UV-Vis | λmax | 285 nm |
| ¹H NMR | Chemical Shift (Phenolic OH) | 4.5 - 5.5 ppm |
| ¹³C NMR | Chemical Shift (C-OH) | 155 - 160 ppm |
Note: These values are illustrative and based on general principles and data for similar substituted phenols. ucc.edu.ghbioone.orguba.ar
Mechanistic Insights into Chemical Transformations via In Silico Modeling
In silico modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a given transformation, computational chemists can identify transition states, intermediates, and the associated activation energies. acs.orgacs.org
For Phenol, 2-hexyl-5-propoxy-, a key chemical transformation of interest is its antioxidant activity, which typically proceeds via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. mdpi.comacs.org
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical. The feasibility of this pathway can be assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. mdpi.com
Single Electron Transfer-Proton Transfer (SET-PT): The phenol first donates an electron to form a radical cation, followed by the loss of a proton. This pathway is related to the ionization potential (IP) of the molecule. nih.gov
Computational studies on similar phenolic antioxidants have shown that electron-donating substituents, such as the hexyl and propoxy groups, tend to lower the O-H BDE and the ionization potential, thereby enhancing the antioxidant capacity of the molecule compared to unsubstituted phenol. alljournals.cnnih.gov Furthermore, in silico modeling can be used to study the metabolic pathways of such compounds, predicting potential metabolites and their toxicities. derpharmachemica.comnih.govmdpi.com For example, the interaction of Phenol, 2-hexyl-5-propoxy- with metabolic enzymes like Cytochrome P450 could be modeled to predict sites of oxidation on the molecule.
Sophisticated Analytical and Spectroscopic Characterization for Research on Phenol, 2 Hexyl 5 Propoxy
Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Studies
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of "Phenol, 2-hexyl-5-propoxy-". Advanced MS techniques further provide insights into its structure and fragmentation patterns, which are essential for unambiguous identification and for studying its potential chemical transformations.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the determination of the elemental formula of a molecule. bioanalysis-zone.com For "Phenol, 2-hexyl-5-propoxy-" (C15H24O2), the theoretical exact mass can be calculated and compared to the experimentally measured mass, providing a high degree of confidence in its identification. bioanalysis-zone.comnih.gov
Upon ionization in the mass spectrometer, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺) of "Phenol, 2-hexyl-5-propoxy-" will undergo characteristic fragmentation. The analysis of these fragmentation pathways provides a structural fingerprint of the molecule. Key fragmentation patterns for substituted phenols often involve cleavages of the alkyl and alkoxy side chains, as well as rearrangements of the aromatic ring. docbrown.infonist.gov
For "Phenol, 2-hexyl-5-propoxy-", expected fragmentation could include:
Loss of the hexyl radical (•C6H13) from the molecular ion.
Cleavage of the propoxy group, potentially as a propoxy radical (•OC3H7) or through rearrangements.
Benzylic cleavage at the carbon alpha to the aromatic ring within the hexyl group.
Formation of characteristic phenolic fragment ions. docbrown.info
A plausible fragmentation pathway is outlined in the table below.
Table 1: Plausible High-Resolution Mass Spectrometry Fragmentation Data for Phenol (B47542), 2-hexyl-5-propoxy-
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [C15H24O2]⁺ | Molecular Ion | 236.1776 |
| [C9H11O2]⁺ | [M - C6H13]⁺ | 151.0759 |
| [C12H17O]⁺ | [M - C3H7O]⁺ | 177.1279 |
| [C8H9O]⁺ | [M - C7H15O]⁺ | 121.0653 |
Note: This data is representative and based on general fragmentation patterns of substituted phenols.
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Deconvolution
Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures without the need for complete chromatographic separation. researchgate.net In an MS/MS experiment, a specific precursor ion of interest (e.g., the molecular ion of "Phenol, 2-hexyl-5-propoxy-" at m/z 236.1776) is selected, fragmented, and its product ions are then analyzed. This process, known as collision-induced dissociation (CID), provides a unique fragmentation spectrum for the selected ion, enhancing specificity and enabling its identification even in the presence of co-eluting or isobaric compounds. scispace.comnih.gov This technique is particularly valuable in metabolic studies or environmental analysis where "Phenol, 2-hexyl-5-propoxy-" might be present among numerous other components. researchgate.net
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, multidimensional NMR techniques are essential for assembling the complete molecular structure of "Phenol, 2-hexyl-5-propoxy-". dtic.mil
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the establishment of the bonding framework of the molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "Phenol, 2-hexyl-5-propoxy-", COSY would be used to trace the connectivity within the hexyl and propoxy chains and to determine the coupling relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com HSQC is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com HMBC is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the protons of the hexyl and propoxy groups to the carbons of the aromatic ring, thereby confirming their substitution pattern.
Table 2: Representative 2D NMR Correlations for Phenol, 2-hexyl-5-propoxy-
| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to ¹³C) |
| Aromatic Protons | Other Aromatic Protons | Ring Carbons, Benzylic Carbon, Propoxy Methylene Carbon |
| Hexyl Chain Protons | Adjacent Hexyl Protons | Carbons within the Hexyl Chain, Aromatic Ring Carbons |
| Propoxy Chain Protons | Adjacent Propoxy Protons | Carbons within the Propoxy Chain, Aromatic Ring Carbon |
Note: This table illustrates the expected types of correlations. Actual chemical shifts would be required for specific assignments.
Solid-State NMR for Aggregate Structure Analysis
While solution-state NMR is used for individual molecules, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of "Phenol, 2-hexyl-5-propoxy-" in its solid or aggregated form. dtic.milrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution spectra of solid samples, providing information on molecular packing, polymorphism, and interactions in the solid state. dtic.milrsc.org For substituted phenols, ssNMR has been used to study their interactions with other materials and to characterize their structure in complex matrices. sfasu.edu
High-Performance Chromatographic Separations for Isomer Resolution and Purity Assessment
Chromatographic techniques are essential for separating "Phenol, 2-hexyl-5-propoxy-" from reaction byproducts, starting materials, and potential isomers, as well as for assessing its purity. thermofisher.comcuni.cz
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. nih.govmdpi.com The choice of stationary phase is critical for achieving the desired separation. For substituted phenols, reversed-phase columns such as C18 or Phenyl-Hexyl are commonly employed. restek.comwindows.net The use of a Phenyl-Hexyl column can offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions between the analyte and the stationary phase. restek.com
Method development in HPLC involves optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid), flow rate, and detector wavelength to achieve optimal resolution and sensitivity. gdut.edu.cnprotocols.io The presence of positional isomers, which have the same mass but different substitution patterns on the aromatic ring, makes chromatographic separation particularly important, as these isomers often cannot be distinguished by mass spectrometry alone. thermofisher.comjiangnan.edu.cn
Table 3: Representative HPLC Method Parameters for Phenol, 2-hexyl-5-propoxy- Analysis
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would require optimization for a specific sample.
The combination of these advanced analytical techniques provides a powerful toolkit for the comprehensive characterization of "Phenol, 2-hexyl-5-propoxy-", ensuring its unambiguous identification and paving the way for further research into its properties and applications.
Liquid Chromatography (LC) with Diverse Stationary Phases (e.g., Phenyl-Hexyl) and Detection Modalities
Liquid chromatography (LC) offers a complementary approach for the analysis of phenolic compounds, particularly for those that may be thermally labile or less volatile. The choice of stationary phase is critical for achieving the desired separation.
A stationary phase with a phenyl-hexyl ligand is particularly well-suited for the separation of aromatic compounds like 2-hexyl-5-propoxyphenol. nih.govperlan.com.plresearchgate.net This type of column chemistry allows for multiple retention mechanisms, including hydrophobic interactions and π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. researchgate.net This can provide unique selectivity compared to traditional C18 columns. researchgate.net
Coupling LC with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the sensitive and selective quantification of phenolic compounds. nih.govprotocols.io Electrospray ionization (ESI) is a common ionization technique for this purpose.
Table 2: Representative LC-MS/MS Parameters for Phenol, 2-hexyl-5-propoxy- Analysis
| Parameter | Value/Condition |
| Liquid Chromatograph | |
| Column | Phenyl-Hexyl, 3 µm particle size, 2.0 x 150 mm nih.gov |
| Mobile Phase A | 0.1% Acetic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient | Start with 30% B, linear gradient to 70% B over 15 min nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Column Temperature | Ambient nih.gov |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), positive or negative ion mode protocols.io |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
The specific MRM transitions would be determined by infusing a standard of 2-hexyl-5-propoxyphenol and identifying the precursor ion ([M+H]⁺ or [M-H]⁻) and its most stable product ions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of Phenol, 2-hexyl-5-propoxy-.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands. For instance, a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the hexyl and propoxy groups would appear in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching vibrations are expected around 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching of the phenol and the ether linkage would also produce distinct bands. nist.govrsc.org
Raman spectroscopy offers complementary information and is particularly useful for studying the non-polar parts of the molecule and the aromatic ring. cabidigitallibrary.orguliege.be The Raman spectrum would show strong bands for the aromatic ring vibrations. The technique is valuable for characterizing and differentiating various phenolic compounds based on their unique spectral fingerprints. cabidigitallibrary.orguliege.befrontiersin.org
Table 3: Predicted Vibrational Band Assignments for Phenol, 2-hexyl-5-propoxy-
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (phenolic) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1270 | C-O stretch (aryl ether) |
| ~1200 | C-O stretch (phenol) |
| ~1100 | C-O-C stretch (ether) |
The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Analysis
Should Phenol, 2-hexyl-5-propoxy- exist as a crystalline solid at a given temperature, X-ray diffraction (XRD) would be the definitive technique for determining its three-dimensional molecular and crystal structure. acs.orgresearchgate.net
The crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the hexyl and propoxy side chains relative to the phenol ring. Hirshfeld surface analysis could be employed to visualize and quantify the intermolecular interactions within the crystal structure. acs.orgcrystallography.net Although no specific crystal structure for Phenol, 2-hexyl-5-propoxy- is publicly available, the study of similar molecules provides a strong basis for predicting its solid-state behavior. rsc.orgcrystallography.netnih.gov
Chemical Reactivity and Mechanistic Pathways of Phenol, 2 Hexyl 5 Propoxy
Elucidation of Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The electron-rich nature of the benzene (B151609) ring in Phenol (B47542), 2-hexyl-5-propoxy- makes it highly susceptible to electrophilic aromatic substitution. The hydroxyl (-OH) and propoxy (-O-C3H7) groups are powerful activating substituents that increase the electron density of the ring through resonance, making it more nucleophilic. byjus.comwordpress.com Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.
In the case of Phenol, 2-hexyl-5-propoxy-, the directing effects of the substituents are as follows:
Hydroxyl (-OH) group: Directs to positions 2, 4, and 6.
Propoxy (-OC3H7) group: Directs to positions 1, 3, and 5.
Given the existing substitution pattern (hexyl at 2, propoxy at 5), the available positions for electrophilic attack are 3, 4, and 6. The hydroxyl group is generally a stronger activator than the alkoxy group. Therefore, the positions ortho and para to the hydroxyl group (positions 4 and 6) are the most activated and likely sites for substitution. Steric hindrance from the adjacent hexyl group at position 2 may slightly disfavor substitution at position 3, making positions 4 and 6 the most probable sites of reaction. Phenols are so strongly activated that reactions often proceed under milder conditions than those required for benzene, and polysubstitution can sometimes be difficult to control. mlsu.ac.in
Common electrophilic substitution reactions applicable to this compound include:
Halogenation: Reaction with bromine in a non-polar solvent would likely yield monobrominated products at the 4- or 6-positions. Using bromine water would likely lead to polysubstitution. byjus.com
Nitration: Using dilute nitric acid would introduce a nitro (-NO2) group, primarily at the 4- and 6-positions. byjus.com
Sulfonation: Reaction with sulfuric acid would yield sulfonic acid (-SO3H) derivatives, with the position of substitution being temperature-dependent. mlsu.ac.in
Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups onto the ring, though the strong activation can lead to side reactions. mlsu.ac.in
Kolbe-Schmitt Reaction: Reaction of the corresponding phenoxide with carbon dioxide (a weak electrophile) would introduce a carboxylic acid group, typically ortho to the hydroxyl group. byjus.comlibretexts.org
Nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring, is generally not favored for electron-rich rings like Phenol, 2-hexyl-5-propoxy-. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate, or proceed under very harsh conditions via mechanisms like the benzyne (B1209423) pathway. chemistrysteps.comyoutube.com However, the phenoxide ion, formed by deprotonating the hydroxyl group, is an excellent nucleophile and can readily participate in substitution reactions with alkyl halides at the oxygen atom (O-alkylation) to form ethers. chemistrysteps.comresearchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Substitution on Phenol, 2-hexyl-5-propoxy- This table is predictive, based on established principles of electrophilic aromatic substitution.
| Reaction | Electrophile | Major Product(s) Predicted |
|---|---|---|
| Bromination | Br+ | 4-Bromo-2-hexyl-5-propoxyphenol and 6-Bromo-2-hexyl-5-propoxyphenol |
| Nitration | NO2+ | 4-Nitro-2-hexyl-5-propoxyphenol and 6-Nitro-2-hexyl-5-propoxyphenol |
| Sulfonation | SO3 | 2-Hexyl-5-propoxy-phenol-4-sulfonic acid and 2-Hexyl-5-propoxy-phenol-6-sulfonic acid |
| Friedel-Crafts Acylation | R-C=O+ | 4-Acyl-2-hexyl-5-propoxyphenol and 6-Acyl-2-hexyl-5-propoxyphenol |
Oxidation-Reduction Chemistry and Redox Properties
Phenols are readily oxidized, a property that is central to their role as antioxidants. libretexts.orgpdx.edu The oxidation of Phenol, 2-hexyl-5-propoxy- would involve the initial loss of a hydrogen atom from the hydroxyl group to form a resonance-stabilized phenoxyl radical. uc.ptscispace.com The stability of this radical is enhanced by the electron-donating hexyl and propoxy substituents.
The redox potential for this process is a key indicator of its antioxidant capacity. Electron-donating groups like alkyl and alkoxy substituents generally lower the oxidation potential, making the phenol easier to oxidize. uc.ptnih.gov This suggests that Phenol, 2-hexyl-5-propoxy- would be a potent antioxidant, capable of scavenging free radicals by donating a hydrogen atom. scispace.com
Further oxidation can lead to the formation of quinone-type structures. libretexts.org For instance, oxidation with stronger oxidizing agents like chromic acid could potentially lead to a benzoquinone derivative, although the substitution pattern complicates the prediction of a simple, stable quinone product. The redox couple between a dihydroxybenzene (hydroquinone) and its corresponding quinone is a classic example of reversible redox chemistry in phenolic systems. pearson.com
The redox properties of substituted phenols can be studied using techniques like cyclic voltammetry. The oxidation potentials are pH-dependent, as the oxidation of the phenol involves the loss of a proton. acs.org
Table 2: Representative One-Electron Oxidation Potentials of Substituted Phenols Data for analogous compounds, illustrating the effect of substituents on redox properties.
| Compound | E° (V vs. NHE at pH 7) | Reference |
|---|---|---|
| Phenol | 0.86 | acs.org |
| p-Cresol (Alkyl-substituted) | 0.77 | acs.org |
| p-Methoxyphenol (Alkoxy-substituted) | 0.66 | acs.org |
| Phenol, 2-hexyl-5-propoxy- (Predicted) | < 0.77 | Predicted to be lower than alkyl-substituted phenols due to combined activating effects. |
Kinetics and Thermodynamics of Acid-Base Equilibria and Proton Transfer
The hydroxyl group of Phenol, 2-hexyl-5-propoxy- is weakly acidic and can donate its proton to a base to form a phenoxide ion. The equilibrium for this reaction is characterized by its acid dissociation constant (pKa). The pKa value is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as the hexyl and propoxy groups, tend to increase the electron density on the phenoxide oxygen, destabilizing the anion and thus increasing the pKa (making the phenol less acidic) compared to unsubstituted phenol.
The transfer of the phenolic proton is a fundamental step in many of its reactions. In the context of its antioxidant function, the process often occurs as a concerted proton-electron transfer (CPET), where the proton and an electron are transferred in a single kinetic step. nih.govnih.gov The kinetics of these reactions are influenced by the bond dissociation energy (BDE) of the O-H bond and the stability of the resulting phenoxyl radical.
Kinetic studies on similar substituted phenols have shown that reactions involving hydrogen atom transfer (HAT) from the hydroxyl group often exhibit a significant kinetic isotope effect (KIE). acs.org This means that replacing the hydrogen of the -OH group with deuterium (B1214612) (-OD) leads to a noticeable decrease in the reaction rate, confirming that the breaking of the O-H bond is part of the rate-determining step of the reaction. nih.govacs.org The rate constants for such reactions often show a correlation with the thermodynamic driving force of the reaction (ΔG°), as described by Marcus theory for electron transfer. nih.govresearchgate.net
Radical-Mediated Transformations and Polymerization Tendencies
The primary radical-mediated transformation of Phenol, 2-hexyl-5-propoxy- is the abstraction of its phenolic hydrogen by a radical species, yielding a stable 2-hexyl-5-propoxy-phenoxyl radical. cmu.edu
ArOH + R• → ArO• + RH
This phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The fate of this radical intermediate can vary:
Dimerization/Coupling: Two phenoxyl radicals can couple to form C-C or C-O linked dimers, which can be precursors to larger oligomers. researchgate.net
Reaction with other molecules: The phenoxyl radical can react with other species. For example, it can be reduced back to the phenol by thiols, a process that can paradoxically generate other reactive oxygen species like superoxide (B77818) radicals. nih.gov
Phenols are known to undergo oxidative polymerization to form phenolic resins or poly(phenylene oxide)s. nih.gov This polymerization can be initiated by chemical oxidants or catalyzed by enzymes like peroxidases and laccases. researchgate.netacs.org The process involves the generation of phenoxyl radicals, which then couple together. The substitution pattern on the phenol monomer is crucial in determining the structure of the resulting polymer and the rate of polymerization. researchgate.netmdpi.com For Phenol, 2-hexyl-5-propoxy-, the presence of a substituent at position 2 and the availability of positions 4 and 6 for coupling suggest that linear polymer chains could be formed through C-C or C-O linkages. The bulky hexyl group might influence the regioselectivity of the coupling. mdpi.com
Investigation of Rearrangement Reactions and Degradation Onset
While not a primary reaction pathway under mild conditions, the structure of Phenol, 2-hexyl-5-propoxy- allows for potential rearrangement reactions characteristic of phenols. For example, if an acyl group were attached to the phenolic oxygen to form an ester, it could undergo a Fries rearrangement to move the acyl group onto the aromatic ring (positions 4 or 6). Similarly, an O-to-Se aryl migration, analogous to the Newman-Kwart rearrangement, could be used to convert the phenol into the corresponding selenophenol. kiku.dk
The degradation of Phenol, 2-hexyl-5-propoxy- in the environment would likely be initiated by microbial or photochemical processes. Structurally related alkylphenol ethoxylates are known to degrade by the stepwise shortening of the ether side chains, eventually yielding the corresponding alkylphenol. nih.govresearchgate.net A similar pathway could lead to the cleavage of the propoxy group.
The ultimate degradation of the aromatic ring typically proceeds via radical-mediated oxidation. Attack by hydroxyl radicals (•OH), a highly reactive species present in atmospheric and aquatic environments, would lead to the formation of dihydroxycyclohexadienyl radicals. researchgate.netrsc.org These intermediates can then undergo further reactions, including water elimination to form the phenoxyl radical or reaction with oxygen, eventually leading to hydroxylated derivatives and subsequent ring-opening to form smaller, aliphatic compounds. researchgate.net
Advanced Applications and Materials Science Research Involving Phenol, 2 Hexyl 5 Propoxy
Utilization as a Synthetic Precursor in Polymer Chemistry and Material Synthesis
The structure of Phenol (B47542), 2-hexyl-5-propoxy- makes it a candidate for use as a building block in the synthesis of various polymers and materials. The hydroxyl group on the phenol ring is a key reactive site for polymerization reactions.
Phenolic compounds are fundamental to the production of phenolic and epoxy resins, which are valued for their durability, heat resistance, and chemical resistance. Phenol, 2-hexyl-5-propoxy- could theoretically be incorporated into such resin systems.
Phenolic Resins: In the formation of phenolic resins, phenols react with aldehydes, most commonly formaldehyde. The resulting resins are known for their high crosslinking capability and excellent adhesion to a variety of substrates. nih.gov The incorporation of Phenol, 2-hexyl-5-propoxy- as a comonomer could introduce flexibility and hydrophobicity into the final resin due to its hexyl and propoxy side chains. This could be advantageous in formulations for protective coatings in harsh chemical environments. nih.gov
Epoxy Resins: Phenols can also serve as the backbone for monofunctional epoxy compounds, which act as reactive diluents or stabilizers in epoxy resin formulations. These diluents help to reduce the viscosity of the resin, making it easier to process and apply. The hexyl and propoxy groups of Phenol, 2-hexyl-5-propoxy- would likely enhance its compatibility with the epoxy matrix and other organic components in a coating formulation.
The reactivity of the phenolic hydroxyl group allows for the modification of Phenol, 2-hexyl-5-propoxy- to create functional monomers for various polymerization processes.
Functional Monomers: By reacting the hydroxyl group, Phenol, 2-hexyl-5-propoxy- could be converted into a monomer suitable for addition or condensation polymerization. For example, it could be acrylated or methacrylated to produce a monomer that can be incorporated into acrylic or methacrylic polymer chains. The bulky, hydrophobic side groups would be expected to influence the final properties of the polymer, such as its glass transition temperature, solubility, and surface characteristics.
Cross-linking Agents: Cross-linking reactions are crucial for improving the mechanical and chemical properties of polymers by forming a three-dimensional network. While there is no specific data on Phenol, 2-hexyl-5-propoxy- as a cross-linker, phenolic compounds can be modified to contain multiple reactive sites, enabling them to function as cross-linking agents. For instance, if derivatized to have more than one reactive group, it could be used to cross-link polymer chains in adhesives, coatings, or elastomers, thereby enhancing their performance.
| Potential Role | Polymer System | Expected Contribution of Hexyl and Propoxy Groups |
| Co-monomer | Phenolic Resins | Increased flexibility and hydrophobicity |
| Backbone for Reactive Diluent | Epoxy Resins | Improved compatibility and viscosity control |
| Functional Monomer | Acrylic/Methacrylic Polymers | Modification of thermal and surface properties |
| Cross-linking Agent | Various Polymers | Enhanced network formation and durability |
Integration into Functional Materials (e.g., Stabilizers, Modifiers)
The inherent chemical properties of the phenolic structure suggest that Phenol, 2-hexyl-5-propoxy- could be a valuable additive in functional materials, particularly as a stabilizer to protect against degradation.
Phenolic compounds, especially those with bulky alkyl groups (hindered phenols), are well-known primary antioxidants for polymeric materials. nih.govrsc.orgresearchgate.net They protect plastics, elastomers, and other organic materials from oxidative degradation that can occur during processing and end-use. nih.govnih.gov
The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals (peroxy radicals) in the polymer. nih.govnih.gov This neutralizes the free radicals and terminates the degradation chain reaction. The resulting phenoxy radical is stabilized by resonance and the presence of bulky substituents, making it less reactive and unable to propagate further degradation. nih.gov
Given its structure with a hexyl group at the ortho position to the hydroxyl group, Phenol, 2-hexyl-5-propoxy- can be classified as a hindered phenol. As such, it is expected to function as an effective radical scavenger, enhancing the thermal stability of polymers and preserving their mechanical properties over time. wikipedia.org The long alkyl and alkoxy chains would also promote its solubility and dispersion within nonpolar polymer matrices.
Exposure to ultraviolet (UV) radiation can lead to the degradation of polymers, causing discoloration, brittleness, and loss of mechanical strength. wikipedia.org UV stabilizers are additives that protect polymers from these damaging effects. Phenolic compounds can contribute to photostabilization, and some are known to act as UV absorbers. repec.org
UV absorbers function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy. nih.gov While specific UV absorption data for Phenol, 2-hexyl-5-propoxy- is not available, phenols, in general, can absorb UV light. The effectiveness of a phenolic compound as a UV absorber depends on its specific chemical structure. It is plausible that Phenol, 2-hexyl-5-propoxy- could offer some level of UV protection to materials, potentially working in synergy with other UV stabilizers like Hindered Amine Light Stabilizers (HALS) for enhanced performance.
| Stabilization Function | Mechanism of Action | Potential Benefit in Polymers |
| Antioxidant | Radical Scavenging (Hydrogen Donation) | Improved thermal stability, prevention of oxidative degradation |
| UV Stabilizer | UV Radiation Absorption | Reduced photodegradation, improved color stability and lifespan |
Supramolecular Assembly and Nanostructure Formation
The molecular structure of Phenol, 2-hexyl-5-propoxy- possesses both a polar (hydrophilic) head—the phenolic hydroxyl group—and nonpolar (hydrophobic) tails—the hexyl and propoxy chains. This amphiphilic nature makes it a candidate for self-assembly into ordered supramolecular structures.
Amphiphilic molecules can spontaneously organize in solution to form various nanostructures, such as micelles, vesicles, or liquid crystals, driven by the desire to minimize the contact between the hydrophobic tails and the aqueous environment. The specific architecture of the resulting assembly is governed by factors like the balance between the hydrophilic and lipophilic portions of the molecule, concentration, temperature, and pH.
While there is no direct evidence of supramolecular assembly for Phenol, 2-hexyl-5-propoxy-, its structure is analogous to other alkylphenols that are known to form such structures. These self-assembled systems have a wide range of potential applications, including in drug delivery, as templates for nanomaterial synthesis, and in the creation of functional coatings. Phenolic compounds have also been utilized in the "green" synthesis of nanoparticles, acting as reducing and capping agents. rsc.org The ability of the phenolic group to coordinate with metal ions could potentially be exploited for the formation of hybrid organic-inorganic nanostructures.
Exploration in Optoelectronic and Sensing Materials
The lack of available information prevents a detailed discussion on the potential of Phenol, 2-hexyl-5-propoxy- in the development of new materials for optical, electronic, or sensory purposes. There are no research findings to populate data tables or to elaborate on its specific contributions to this area of materials science.
Future Prospects and Interdisciplinary Research Directions
Predictive Modeling for Structure-Property Relationships in Novel Derivatives
The development of novel derivatives of "Phenol, 2-hexyl-5-propoxy-" can be vastly accelerated and optimized through the use of predictive computational modeling. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in forecasting the physicochemical properties and biological activities of yet-to-be-synthesized molecules. nih.govnih.gov
By computationally modifying the core structure of "Phenol, 2-hexyl-5-propoxy-"—for instance, by altering the length of the hexyl chain, changing the position of the propoxy group, or introducing new functional groups—researchers can generate vast virtual libraries of related compounds. These models utilize a range of molecular descriptors to build correlations between a molecule's structure and its properties. nih.goviosrjournals.org For example, models can predict parameters like antioxidant capacity, UV absorption, solubility, and potential toxicity based on descriptors derived from the molecular structure. nih.govresearchgate.net
Machine learning algorithms, including multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANNs), can be trained on existing data from other phenolic compounds to create robust predictive tools. researchgate.netcedia.edu.ec This in silico approach allows for the pre-screening of thousands of potential derivatives, identifying only the most promising candidates for laboratory synthesis and testing, thereby saving considerable time and resources. nih.govnih.gov
Table 1: Key Molecular Descriptors for Predictive Modeling of Phenolic Derivatives
| Descriptor Type | Examples | Predicted Property | Reference |
| Constitutional | Molecular Weight, Atom Count | General physical properties | nih.gov |
| Topological | Connectivity Indices | Toxicity, Lipophilicity | nih.gov |
| Quantum Chemical | HOMO/LUMO energies | Reactivity, UV-Vis spectra, Antioxidant potential | iosrjournals.org |
| 3D-MoRSE | 3D Molecule Representation | Physicochemical properties (e.g., Parachor) | iosrjournals.org |
This predictive capability is crucial for designing derivatives with tailored functionalities, whether for use as advanced polymer additives, specialized surfactants, or active components in new functional materials.
High-Throughput Synthesis and Screening for Material Innovation
To complement predictive modeling, high-throughput synthesis and screening (HTS) techniques offer a powerful experimental platform for material innovation. These methods enable the rapid creation and evaluation of libraries of "Phenol, 2-hexyl-5-propoxy-" derivatives. researchgate.net Methodologies like parallel synthesis can be adapted to efficiently produce a diverse array of related compounds by systematically varying reactants and reaction conditions. acs.org
A key synthetic strategy applicable to this compound is the direct C–H functionalization of the phenol (B47542) ring. rsc.orgnih.gov This atom-economical approach allows for the introduction of various functional groups at specific positions on the aromatic ring, creating a wide range of novel structures from the parent molecule. rsc.org
Once synthesized, these libraries can be subjected to high-throughput screening to quickly assess their properties. For instance, antioxidant activity can be rapidly determined using automated spectrophotometric assays. This combination of accelerated synthesis and rapid screening allows researchers to quickly map structure-property relationships experimentally, validating and refining the predictions from computational models. nih.gov This synergistic approach is essential for discovering new materials with enhanced performance characteristics derived from the "Phenol, 2-hexyl-5-propoxy-" scaffold.
Advanced In Situ Characterization of Reaction and Degradation Processes
A deeper understanding of the formation and degradation of "Phenol, 2-hexyl-5-propoxy-" and its derivatives requires advanced in situ characterization techniques. These methods allow researchers to observe chemical processes in real-time, providing critical insights into reaction kinetics, intermediate species, and degradation pathways.
Techniques such as time-resolved Raman and infrared (IR) spectroscopy can monitor the progress of a synthesis reaction, identifying the formation and consumption of specific chemical bonds as they occur. mdpi.com This is particularly valuable for optimizing reaction conditions to maximize yield and minimize byproducts.
For studying degradation, hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. nih.govmdpi.com These methods can separate and identify the various breakdown products that form when the compound is exposed to environmental stressors like UV radiation, heat, or oxidative conditions. nih.govresearchgate.net Modern high-resolution mass spectrometry approaches, such as Time-of-Flight (TOF) and Orbitrap, provide precise mass data that enables the confident identification of even trace-level degradation products. researchgate.net Understanding these degradation mechanisms is crucial for assessing the environmental fate of the compound and for designing more stable or, conversely, controllably degradable materials. researchgate.net
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Information Obtained | Application Area | Reference |
| Raman/IR Spectroscopy | Real-time functional group changes | Reaction monitoring, kinetics studies | mdpi.com |
| LC-ESI-QTOF-MS/MS | Separation and structural elucidation of non-volatile compounds | Identification of reaction intermediates and degradation products | nih.gov |
| GC-MS | Analysis of volatile and semi-volatile compounds | Characterization of thermal degradation products | nih.gov |
| NMR Spectroscopy | Detailed molecular structure confirmation | Final product characterization, structural analysis of novel derivatives | researchgate.net |
Contribution to Sustainable Chemistry and Circular Economy Initiatives
Integrating "Phenol, 2-hexyl-5-propoxy-" into the framework of sustainable chemistry and a circular economy is a critical future objective. This involves considering the entire lifecycle of the chemical, from its synthesis to its end-of-life. rsc.org A key opportunity lies in sourcing the molecular building blocks from renewable feedstocks. Many phenolic compounds can be derived from biomass, such as lignin (B12514952) or other agri-food by-products. nih.govnih.gov Research into synthetic pathways that utilize bio-based precursors to create the alkylphenol structure would significantly enhance its sustainability profile.
Phenolic compounds are recognized for their potential as natural additives, serving as antioxidants or UV stabilizers in polymers and other materials. researchgate.netnih.gov By leveraging these intrinsic properties, derivatives of "Phenol, 2-hexyl-5-propoxy-" could be used to replace less environmentally friendly additives, contributing to the development of "greener" formulations. nih.gov For example, their use in functional textiles can impart properties like UV protection and antimicrobial activity, aligning with the trend of creating more sustainable and functional materials from industrial by-products. mdpi.com
Furthermore, designing for a circular economy means planning for the material's fate after its initial use. This could involve developing derivatives that are more amenable to chemical recycling processes or designing them to be fully biodegradable, breaking down into harmless substances in the environment. researchgate.net This "cradle-to-cradle" approach ensures that the chemical's value is retained or that it can be safely returned to the biosphere, minimizing waste and environmental impact. rsc.org
Q & A
Q. What are the recommended methods for synthesizing Phenol, 2-hexyl-5-propoxy- in laboratory settings?
- Methodological Answer : Synthesis typically involves regioselective alkylation of phenol. A two-step approach is recommended:
Propoxylation : React phenol with propyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
Hexylation : Introduce the hexyl group via Friedel-Crafts alkylation using hexyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Monitor reaction progress using TLC or GC-MS .
Q. How should researchers characterize the purity and structure of Phenol, 2-hexyl-5-propoxy-?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and alkyl chain integration) .
- Mass Spectrometry (GC-MS or LC-MS) : Verify molecular weight (expected m/z ≈ 252.3) and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., -OH stretching at ~3200 cm⁻¹, ether C-O-C at ~1250 cm⁻¹).
- HPLC-PDA : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase. Cross-reference with NIST spectral libraries where applicable .
Q. What safety precautions are essential when handling Phenol derivatives like 2-hexyl-5-propoxy-phenol?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (nitrile), tightly sealed goggles, and lab coats. Use fume hoods for all procedures .
- Ventilation : Ensure local exhaust ventilation (LEV) to minimize inhalation risks. Monitor airborne concentrations with PID detectors.
- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin; rinse immediately with water for 15 minutes if exposed .
Advanced Research Questions
Q. How can adsorption isotherm models be applied to study the environmental behavior of 2-hexyl-5-propoxy-phenol?
- Methodological Answer : Conduct batch adsorption experiments using activated carbon or biochar as adsorbents.
- Experimental Design : Vary pH (3–10), temperature (25–45°C), and initial concentration (10–200 mg/L). Analyze equilibrium data with Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models.
- Data Interpretation : Calculate thermodynamic parameters (ΔG°, ΔH°) using van’t Hoff plots. Advanced models like Liu or Temkin can resolve discrepancies in multilayer adsorption mechanisms .
Q. What experimental approaches resolve discrepancies between observed and predicted thermodynamic properties of substituted phenols?
- Methodological Answer :
- Calorimetry : Use isothermal titration calorimetry (ITC) to measure enthalpy changes during solvation or binding interactions.
- Computational Validation : Compare experimental data with DFT calculations (e.g., Gaussian software) to assess steric and electronic effects of hexyl/propoxy substituents.
- Statistical Analysis : Apply multivariate regression to identify outliers in datasets, particularly for entropy-enthalpy compensation effects .
Q. What strategies optimize the selective alkylation of phenol derivatives to achieve desired regioisomers like 2-hexyl-5-propoxy-phenol?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to block undesired positions during alkylation.
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Kinetic Control : Optimize reaction time and temperature to favor kinetic over thermodynamic products. Monitor regioselectivity via ¹H NMR (e.g., para/ortho ratio analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
